molecular formula C8H5NO3 B574412 4-Nitroso-1-benzofuran-5-ol CAS No. 177725-66-5

4-Nitroso-1-benzofuran-5-ol

Cat. No.: B574412
CAS No.: 177725-66-5
M. Wt: 163.132
InChI Key: XXVBXIHORXSDGY-UHFFFAOYSA-N
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Description

4-Nitroso-1-benzofuran-5-ol: is a heterocyclic organic compound that features a benzofuran ring system with a nitroso group at the 4-position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroso-1-benzofuran-5-ol typically involves the nitration of benzofuran derivatives followed by reduction and subsequent nitrosation. One common method includes the nitration of benzofuran using nitric acid and sulfuric acid to introduce a nitro group, which is then reduced to an amino group using a reducing agent like tin(II) chloride. The amino group is then converted to a nitroso group using nitrous acid .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of advanced synthetic techniques such as microwave-assisted synthesis to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Nitroso-1-benzofuran-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition and as a probe in biochemical assays .

Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anticancer, antibacterial, and antifungal agents .

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Nitroso-1-benzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 4-Nitroso-1-benzofuran-5-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

177725-66-5

Molecular Formula

C8H5NO3

Molecular Weight

163.132

IUPAC Name

4-nitroso-1-benzofuran-5-ol

InChI

InChI=1S/C8H5NO3/c10-6-1-2-7-5(3-4-12-7)8(6)9-11/h1-4,10H

InChI Key

XXVBXIHORXSDGY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C(=C1O)N=O

Synonyms

5-Benzofuranol, 4-nitroso-

Origin of Product

United States

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